molecular formula C10H15N5O B11749168 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11749168
M. Wt: 221.26 g/mol
InChI Key: DVCJMEURNNYXBU-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can be achieved through a multi-step process. One common method involves the condensation of 3-methoxy-1-methyl-1H-pyrazole with formaldehyde and a secondary amine under acidic conditions. This reaction forms an intermediate imine, which is then reduced to the desired amine using a reducing agent such as sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5O/c1-14-5-4-8(12-14)6-11-9-7-15(2)13-10(9)16-3/h4-5,7,11H,6H2,1-3H3

InChI Key

DVCJMEURNNYXBU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=CN(N=C2OC)C

Origin of Product

United States

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